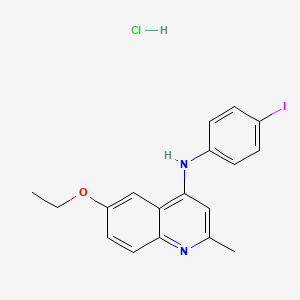![molecular formula C21H26N2O2 B4981831 2-(4-methylphenyl)-N-[2-(4-morpholinylmethyl)benzyl]acetamide](/img/structure/B4981831.png)
2-(4-methylphenyl)-N-[2-(4-morpholinylmethyl)benzyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-methylphenyl)-N-[2-(4-morpholinylmethyl)benzyl]acetamide, also known as MMB-2201, is a synthetic cannabinoid that has gained popularity as a research chemical. It belongs to the group of indole-based cannabinoids and is structurally similar to other synthetic cannabinoids like JWH-018 and AM-2201. MMB-2201 has been used extensively in scientific research to study its mechanism of action, biochemical and physiological effects, and potential therapeutic applications.
Mécanisme D'action
2-(4-methylphenyl)-N-[2-(4-morpholinylmethyl)benzyl]acetamide acts as a potent agonist of the CB1 and CB2 receptors, which are G protein-coupled receptors that are widely distributed throughout the body. Activation of these receptors leads to a variety of physiological and biochemical effects, including analgesia, sedation, and appetite stimulation. 2-(4-methylphenyl)-N-[2-(4-morpholinylmethyl)benzyl]acetamide has also been shown to inhibit the uptake of the endocannabinoid anandamide, which may contribute to its potent effects.
Biochemical and Physiological Effects:
Studies have shown that 2-(4-methylphenyl)-N-[2-(4-morpholinylmethyl)benzyl]acetamide produces a variety of biochemical and physiological effects, including analgesia, sedation, and appetite stimulation. It has also been shown to produce dose-dependent hypothermia and catalepsy in rodents. Additionally, 2-(4-methylphenyl)-N-[2-(4-morpholinylmethyl)benzyl]acetamide has been shown to have potent anticonvulsant effects in animal models of epilepsy.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-(4-methylphenyl)-N-[2-(4-morpholinylmethyl)benzyl]acetamide in lab experiments is its potency and selectivity for the CB1 and CB2 receptors. This makes it a valuable tool for studying the effects of cannabinoid receptor activation on various physiological and biochemical processes. However, one limitation of using 2-(4-methylphenyl)-N-[2-(4-morpholinylmethyl)benzyl]acetamide is its potential for abuse and toxicity, which may limit its use in certain experiments.
Orientations Futures
There are several potential future directions for research on 2-(4-methylphenyl)-N-[2-(4-morpholinylmethyl)benzyl]acetamide. One area of interest is its potential therapeutic applications, particularly in the treatment of epilepsy and other neurological disorders. Additionally, further studies are needed to better understand the biochemical and physiological effects of 2-(4-methylphenyl)-N-[2-(4-morpholinylmethyl)benzyl]acetamide and its potential for abuse and toxicity. Finally, the development of more selective and potent synthetic cannabinoids may lead to new insights into the endocannabinoid system and its potential therapeutic applications.
Méthodes De Synthèse
2-(4-methylphenyl)-N-[2-(4-morpholinylmethyl)benzyl]acetamide is synthesized by reacting 4-methylphenylacetic acid with 4-morpholinylmethylbenzyl chloride in the presence of a base such as triethylamine. The resulting product is then treated with thionyl chloride to form the acid chloride, which is then reacted with 1-(5-fluoropentyl)-1H-indole-3-carboxylic acid to yield 2-(4-methylphenyl)-N-[2-(4-morpholinylmethyl)benzyl]acetamide.
Applications De Recherche Scientifique
2-(4-methylphenyl)-N-[2-(4-morpholinylmethyl)benzyl]acetamide has been used extensively in scientific research to study its effects on the endocannabinoid system and its potential therapeutic applications. Studies have shown that 2-(4-methylphenyl)-N-[2-(4-morpholinylmethyl)benzyl]acetamide acts as a potent agonist of the CB1 and CB2 receptors, which are the primary targets of the endocannabinoid system. This makes 2-(4-methylphenyl)-N-[2-(4-morpholinylmethyl)benzyl]acetamide a valuable tool for studying the physiological and biochemical effects of cannabinoid receptor activation.
Propriétés
IUPAC Name |
2-(4-methylphenyl)-N-[[2-(morpholin-4-ylmethyl)phenyl]methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O2/c1-17-6-8-18(9-7-17)14-21(24)22-15-19-4-2-3-5-20(19)16-23-10-12-25-13-11-23/h2-9H,10-16H2,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWAZGQLHRWSXNN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC(=O)NCC2=CC=CC=C2CN3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[2-(3,4-dimethoxybenzyl)-1H-benzimidazol-1-yl]acetohydrazide](/img/structure/B4981749.png)
![1-[4-(4-fluorophenoxy)butoxy]-3-methoxybenzene](/img/structure/B4981756.png)
![3-[(4-ethoxyphenyl)amino]-1-(2-fluorophenyl)-2,5-pyrrolidinedione](/img/structure/B4981765.png)
![2-bromo-N-[4-chloro-2-(trifluoromethyl)phenyl]benzamide](/img/structure/B4981768.png)

![3-(2-chlorophenyl)-N-isopropyl-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B4981773.png)
![3-{[3-(2-fluorophenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenyl 4-methylbenzenesulfonate](/img/structure/B4981782.png)
![N-{4-hydroxy-2,3-dimethyl-5-[(4-methylphenyl)sulfonyl]phenyl}-4-methylbenzenesulfonamide](/img/structure/B4981787.png)

![1-[1-(2,5-dimethylphenyl)-3-phenyl-1H-pyrazol-4-yl]-N-methyl-N-(4-pyrimidinylmethyl)methanamine](/img/structure/B4981797.png)
![(4-ethynylbenzyl)({1-[2-(4-methoxyphenyl)ethyl]-4-piperidinyl}methyl)methylamine](/img/structure/B4981814.png)
![(5-{[5-(2-methyl-4-nitrophenyl)-2-furyl]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)acetic acid](/img/structure/B4981824.png)
![2-(2,3-dimethoxyphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4981828.png)
![N,N'-bis(2-methylphenyl)-6-oxo-6H-benzo[c]chromene-3,8-disulfonamide](/img/structure/B4981829.png)